2-Amino-4-(2-ethoxyethoxy)butanamide
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Overview
Description
2-Amino-4-(2-ethoxyethoxy)butanamide is an organic compound with the molecular formula C8H18N2O3 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of an amino group, an ethoxyethoxy group, and a butanamide backbone. It is a clear, colorless liquid that is used in various scientific and industrial applications due to its unique chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-ethoxyethoxy)butanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-4-butanol with ethylene oxide in the presence of a base to form the intermediate 2-amino-4-(2-hydroxyethoxy)butanamide. This intermediate is then reacted with ethanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the product while minimizing the use of hazardous reagents. The process involves the same synthetic route as described above but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-ethoxyethoxy)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or platinum oxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-4-(2-ethoxyethoxy)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiepileptic drugs.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-ethoxyethoxy)butanamide involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, modulating biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2-hydroxyethoxy)butanamide
- **2-Amino-4-(2-m
Properties
Molecular Formula |
C8H18N2O3 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-amino-4-(2-ethoxyethoxy)butanamide |
InChI |
InChI=1S/C8H18N2O3/c1-2-12-5-6-13-4-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H2,10,11) |
InChI Key |
PRTSAHVZRLKNFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCC(C(=O)N)N |
Origin of Product |
United States |
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